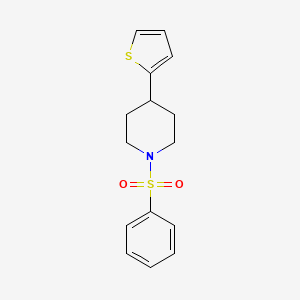

1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

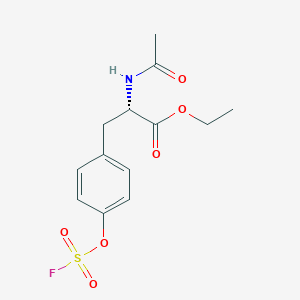

1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine is a heterocyclic compound with a piperidine ring substituted by a phenylsulfonyl group at position 1 and a thiophen-2-yl group at position 4. The compound’s molecular formula is C~9~H~13~NS .

Synthesis Analysis

The synthesis of this compound involves the introduction of the phenylsulfonyl and thiophen-2-yl groups onto a piperidine scaffold. Specific synthetic routes may vary, but typical methods include functional group transformations , such as nucleophilic substitution or radical reactions. Researchers have reported catalytic protodeboronation of alkyl boronic esters as a valuable approach in organic synthesis .

Physical And Chemical Properties Analysis

Scientific Research Applications

Stereodynamics and Perlin Effect

The stereodynamic behavior of related sulfonated piperidines, including a study on 1-(trifluoromethylsulfonyl)piperidine, highlights the importance of these compounds in understanding molecular conformations and intramolecular interactions. This research provides insights into the preferred conformations of these molecules, influenced by intramolecular forces, which are critical for designing molecules with desired properties (Shainyan et al., 2008).

Biological Activities

A study on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides explored their biological activities. These compounds were evaluated against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to find ligand-BChE binding affinity. This highlights the therapeutic potential of sulfonated piperidines in developing treatments for diseases associated with enzyme dysregulation (Khalid et al., 2016).

Anticancer Activity

Another study investigated novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety for their anti-breast cancer activity. These compounds were tested against the human breast cancer cell line MCF7, showing that some derivatives exhibited better activity than the reference drug, Doxorubicin (Al-Said et al., 2011).

Synthesis and Chemical Transformations

Research on the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride presents a potent method for converting thioglycosides to glycosyl triflates, enabling the formation of diverse glycosidic linkages. This illustrates the role of sulfonated piperidines in facilitating synthetic transformations important for glycochemistry (Crich and Smith, 2001).

Enzymatic Studies

The oxidative metabolism of Lu AA21004, a novel antidepressant, was studied to identify the cytochrome P450 and other enzymes involved in its metabolism. This research is crucial for understanding the metabolic pathways of drugs and developing compounds with optimal pharmacokinetic profiles (Hvenegaard et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-thiophen-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c17-20(18,14-5-2-1-3-6-14)16-10-8-13(9-11-16)15-7-4-12-19-15/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWQLWYIJZZHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2760466.png)

![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)

![2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2760482.png)

![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)

![7-[5-(2,4-dichlorophenyl)-2-furyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2760485.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2760486.png)